![molecular formula C19H23N3O2 B11417755 N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B11417755.png)
N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their extensive range of therapeutic applications, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide typically involves the condensation of ortho-phenylenediamine with various reagents to form the benzimidazole coreOne common method involves the reaction of ortho-phenylenediamine with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The structure of the obtained compounds is identified using techniques such as FTIR, NMR, and HRMS .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process typically includes the condensation of ortho-phenylenediamine with benzaldehydes, followed by purification steps such as washing with hexane and water .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as sodium metabisulphite.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core.
Common Reagents and Conditions
Oxidation: Sodium metabisulphite in a mixture of solvents under mild conditions.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various nucleophiles in the presence of a base such as potassium hydroxide in DMSO solvent at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized benzimidazole derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole core .
Wissenschaftliche Forschungsanwendungen
N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer.
Industry: Utilized in the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with various enzymes and receptors, leading to their therapeutic effects . The compound may inhibit the activity of certain enzymes or interfere with cellular processes, resulting in its antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide is unique due to its specific structure, which combines the benzimidazole core with a furan-2-carboxamide moiety. This unique structure may contribute to its distinct biological activities and potential therapeutic applications .
Eigenschaften
Molekularformel |
C19H23N3O2 |
---|---|
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
N-[2-(1-pentylbenzimidazol-2-yl)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H23N3O2/c1-2-3-6-13-22-16-9-5-4-8-15(16)21-18(22)11-12-20-19(23)17-10-7-14-24-17/h4-5,7-10,14H,2-3,6,11-13H2,1H3,(H,20,23) |
InChI-Schlüssel |
OJWNOVJWBCLLEM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.